

# Theoretical Framework: Predicting the <sup>13</sup>C NMR Spectrum

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## Compound of Interest

Compound Name: 2,3-Difluoro-6-isopropoxybenzaldehyde  
CAS No.: 949026-89-5  
Cat. No.: B6326973

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Due to the specific substitution pattern of **2,3-Difluoro-6-isopropoxybenzaldehyde**, a precise prediction of its <sup>13</sup>C NMR spectrum is fundamental for accurate structural confirmation. The chemical shifts are governed by the interplay of electron-withdrawing effects from the aldehyde and fluorine substituents, and the electron-donating effect of the isopropoxy group. Furthermore, the presence of fluorine atoms introduces characteristic carbon-fluorine (C-F) couplings, which are critical for unambiguous assignments.

The molecular structure and carbon numbering scheme are presented below.

Caption: Molecular structure of **2,3-Difluoro-6-isopropoxybenzaldehyde** with IUPAC numbering for NMR assignment.

## Predicted Chemical Shifts and C-F Couplings

The predicted chemical shifts ( $\delta$ ) in parts per million (ppm) and key C-F coupling constants (JCF) in Hertz (Hz) are summarized in the table below. These predictions are derived from established substituent chemical shift (SCS) effects for fluorinated and alkoxy-substituted

benzene derivatives and typical values for benzaldehydes. The analysis anticipates a standard deuterated chloroform ( $\text{CDCl}_3$ ) solvent.

Carbon Atom	Predicted $\delta$ (ppm)	Expected Multiplicity	Expected Coupling Constant(s)	Rationale
C7 (CHO)	188 - 192	Doublet of Doublets (dd)	${}^3J_{C7F2} \approx 4-8$ Hz, ${}^4J_{C7F3} \approx 1-3$ Hz	The aldehyde carbon is significantly deshielded. It will exhibit small couplings to the fluorine atoms at the 2 and 3 positions.
C1	158 - 162	Doublet (d)	${}^2J_{C1F2} \approx 15-25$ Hz	Oxygen attachment causes significant deshielding. Strong two-bond coupling to F2 is expected.
C2	145 - 150	Doublet of Doublets (dd)	${}^1J_{C2F2} \approx 240-260$ Hz, ${}^2J_{C2F3} \approx 10-20$ Hz	Directly attached to fluorine, resulting in a large one-bond coupling and significant deshielding. A smaller two-bond coupling to F3 is also present.
C3	148 - 153	Doublet of Doublets (dd)	${}^1J_{C3F3} \approx 245-265$ Hz, ${}^2J_{C3F2} \approx 12-22$ Hz	Similar to C2, this carbon experiences very large one-bond coupling to F3

				and a smaller two-bond coupling to F2.
C4	115 - 120	Doublet (d)	${}^3J_{C4F3} \approx 3-7$ Hz	Shielded relative to other aromatic carbons. Exhibits a smaller three-bond coupling to F3.
C5	125 - 130	Singlet or fine multiplet	-	This carbon is too far from the fluorine atoms to show significant, easily resolvable C-F coupling.
C6	110 - 115	Doublet (d)	${}^3J_{C6F2} \approx 4-8$ Hz	Shielded carbon due to ortho-alkoxy group. Shows three-bond coupling to F2.
C8 (CH)	70 - 75	Singlet	-	Typical chemical shift for the methine carbon of an isopropoxy group attached to an aromatic ring.
C9/C10 (CH <sub>3</sub> )	20 - 25	Singlet	-	The two methyl carbons of the isopropoxy group are chemically equivalent, resulting in a single signal.

# Experimental Protocol: Acquiring High-Fidelity <sup>13</sup>C NMR Data

This section details a robust, self-validating protocol for acquiring the <sup>13</sup>C NMR spectrum of **2,3-Difluoro-6-isopropoxybenzaldehyde**. The causality for each parameter selection is explained to ensure data integrity and optimal resolution.

## Workflow Overview

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